Minovine
Overview
Description
Minovine is a natural product found in Vinca minor with data available.
Scientific Research Applications
Synthesis and Transformation
- Minovine, an alkaloid of Vinca minor, has been synthesized through the transformation of 3-oxothis compound. This process involves a three-step reaction, including the use of P2O5, methylation, and reduction with NaBH4 (Phan Đình Châu, 2014).
- Efficient syntheses of both enantiomers of this compound have been detailed, highlighting a tandem intramolecular Diels−Alder/1,3-dipolar cycloaddition reaction as a key step. This process is significant for understanding the enantiomeric integrity of this compound (Z. Yuan, H. Ishikawa, D. Boger, 2005).
Neuroprotective Properties
- Minocycline, closely related to this compound, demonstrates neuroprotective properties in various experimental models of neurodegenerative diseases and central nervous system (CNS) injury. It has not been tested in viral encephalitis but shows potential as a neuroprotective agent (S. Richardson-Burns, K. Tyler, 2005).
Therapeutic Potential in Neurodegenerative Disorders
- Minocycline has shown efficacy in experimental models of various diseases with an inflammatory basis, including neurodegenerative conditions such as Parkinson's disease, Huntington's disease, and multiple sclerosis. Its ability to inhibit malignant cell growth and viral replication, as well as to prevent bone resorption, supports its evaluation as a therapeutic approach (N. Garrido-Mesa, A. Zarzuelo, J. Gálvez, 2013).
Application in Experimental Autoimmune Encephalomyelitis
- The use of minocycline in treating experimental autoimmune encephalomyelitis, an animal model of multiple sclerosis, has been explored. Treatment with minocycline suppresses ongoing disease activity and limits disease progression, demonstrating its potential as a therapeutic agent for relapsing-remitting multiple sclerosis (N. Popovic, A. Schubart, B. Goetz, et al., 2002).
Potential in Treating Ovarian Cancer
- Minocycline inhibits ovarian cancer growth in vitro and in vivo, suggesting its potential in the treatment of ovarian cancer. It affects cell proliferation, cell cycle progression, apoptosis, tumor proliferation index, angiogenesis, and overall tumor growth (M. Pourgholami, A. H. Mekkawy, S. Badar, D. Morris, 2012).
Properties
Molecular Formula |
C22H28N2O2 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
methyl 12-ethyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C22H28N2O2/c1-4-21-10-7-12-24-13-11-22(20(21)24)16-8-5-6-9-17(16)23(2)18(22)15(14-21)19(25)26-3/h5-6,8-9,20H,4,7,10-14H2,1-3H3 |
InChI Key |
ZGZYTLPCBNDYNE-UHFFFAOYSA-N |
SMILES |
CCC12CCCN3C1C4(CC3)C5=CC=CC=C5N(C4=C(C2)C(=O)OC)C |
Canonical SMILES |
CCC12CCCN3C1C4(CC3)C5=CC=CC=C5N(C4=C(C2)C(=O)OC)C |
Synonyms |
minovine |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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